molecular formula C7H18N2 B1222138 1,7-Diaminoheptane CAS No. 646-19-5

1,7-Diaminoheptane

Cat. No. B1222138
CAS RN: 646-19-5
M. Wt: 130.23 g/mol
InChI Key: PWSKHLMYTZNYKO-UHFFFAOYSA-N
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Description

1,7-Diaminoheptane, also known as Heptane-1,7-diamine or Heptamethylenediamine, is a chemical compound with the molecular formula C7H18N2 . It is used in the preparation of 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene, which is used as a deoxyhypusine synthase inhibitor .


Synthesis Analysis

While specific synthesis methods for 1,7-Diaminoheptane were not found in the search results, it is known to be used in the preparation of other compounds .


Molecular Structure Analysis

The molecular weight of 1,7-Diaminoheptane is 130.23 g/mol . The InChI string representation is InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2 . The canonical SMILES representation is C(CCCN)CCCN .


Physical And Chemical Properties Analysis

1,7-Diaminoheptane has a molecular weight of 130.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has 6 rotatable bonds .

Scientific Research Applications

Inhibitor for Deoxyhypusine Synthase

1,7-Diaminoheptane: is used as an inhibitor for deoxyhypusine synthase (DHS), which is crucial in the hypusination process involved in cell growth and proliferation. The compound, particularly its derivative N1-guanyl-1,7-diaminoheptane (GC7) , binds to the active site of DHS, blocking its activity. This has implications in cancer research, as inhibiting hypusination can slow down or halt the growth of cancer cells .

NMR Spectroscopy and DFT Calculations

In the field of spectroscopy, 1,7-Diaminoheptane is studied using nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations. These studies help in understanding the vibrational frequencies, NMR shieldings, and spin-spin coupling constants of the compound, which are essential for characterizing its structure and reactivity .

Ligand for Metal Complexes

1,7-Diaminoheptane: serves as a ligand in the formation of various metal complexes. Its ability to donate electrons through its amino groups makes it a valuable component in coordination chemistry, where it can help stabilize metal ions in a desired oxidation state or geometry .

Separation of Peptides

The compound is utilized in capillary electrophoresis for the separation of low-molecular-mass peptides. Its properties allow for the effective separation of peptides based on their charge-to-mass ratio, which is beneficial in proteomics and pharmaceutical research .

Synthesis of Cationic Monolayers

Researchers use 1,7-Diaminoheptane to synthesize stable cationic monolayers under appropriate conditions. These monolayers have potential applications in surface science, including the creation of anti-fouling surfaces and biosensors .

Internal Standard in Analytical Studies

Due to its well-defined properties, 1,7-Diaminoheptane is often used as an internal standard in various analytical studies. This helps in ensuring the accuracy and reliability of experimental results, especially in quantitative analyses .

Enhancing Chemosensitivity

In medical research, particularly in the treatment of acute lymphoblastic leukemia (ALL), 1,7-Diaminoheptane enhances chemosensitivity. It does so by regulating the eukaryotic translation initiation factor 5a2 (eif5a-2), which plays a role in drug resistance .

Preparation of Guanidinooctane Derivatives

1,7-Diaminoheptane: is used in the preparation of guanidinooctane derivatives, such as 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene . These derivatives are significant as they act as deoxyhypusine synthase inhibitors, offering a pathway to develop new therapeutic agents .

Safety and Hazards

1,7-Diaminoheptane is considered hazardous and can cause severe skin burns and eye damage . It is advised not to breathe its dust, and it should be handled with personal protective equipment and face protection . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 1,7-Diaminoheptane were not found in the search results, it has been suggested that it could have potential clinical applications in cancer treatment .

properties

IUPAC Name

heptane-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSKHLMYTZNYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214848
Record name 1,7-Diaminoheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diaminoheptane

CAS RN

646-19-5
Record name 1,7-Heptanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-19-5
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Record name 1,7-Diaminoheptane
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Record name 1,7-Heptanediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45777
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Record name 1,7-Diaminoheptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.427
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Record name HEPTAMETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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